molecular formula C9H9Br2NO3 B3032813 3,5-Dibromotyrosine CAS No. 537-24-6

3,5-Dibromotyrosine

Cat. No.: B3032813
CAS No.: 537-24-6
M. Wt: 338.98 g/mol
InChI Key: COESHZUDRKCEPA-ZETCQYMHSA-N
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Description

3,5-dibromo-L-tyrosine is a bromoamino acid that is L-tyrosine carrying bromo- substituents at positions C-3 and C-5 of the benzyl group. It has a role as an antithyroid drug and a human xenobiotic metabolite. It is a dihalogenated L-tyrosine, a non-proteinogenic L-alpha-amino acid and a bromoamino acid.

Scientific Research Applications

Derivatives from Marine Sponge Extracts

The ethanol extract of the marine sponge Aplysina sp. yielded twenty-nine 3,5-dibromotyrosine derivatives, including previously unknown compounds like p-hydroxycyclohexadienone and p-hydroxycyclohexenone ketals. These derivatives are thought to be transformation products of aeroplysinin-1, indicating a potential for diverse chemical transformations in marine organisms (Santalova et al., 2011).

Novel Compound Isolation

A new dibromotyrosine derivative, aplysfistularine, was isolated from the marine sponge Aplysina fistularis. Along with other compounds, it showed inhibitory activity on human DNA topoisomerase II-α, highlighting the potential of these derivatives in biochemical research (Lira et al., 2012).

Endogenous Component in Enzymes

A study identified a this compound residue incorporated in the polypeptide chain of a vanadium haloperoxidase, suggesting a significant role in the enzyme's function. This finding opens up avenues for studying post-translational modifications in enzymes (Feiters et al., 2005).

Mass Spectrometry Analysis

This compound was analyzed using laser desorption postionization-mass spectrometry (LDPI-MS) and secondary ion mass spectrometry (SIMS), demonstrating its utility in the field of analytical chemistry and material science (Blaze et al., 2011).

Peptide Oligomerization in Lipid Bilayers

A study used peptides containing this compound to measure oligomerization of model transmembrane alpha-helices in lipid bilayers. This research contributes to understanding membrane protein interactions and lipid structure effects (Mall et al., 2001).

Sponge-Derived Metabolite Analysis

Research on the sponge Psammaplysilla purpurea led to the isolation of new bromotyrosine-derived metabolites, including compounds based on 3,5-dibromo-4-methoxyphenylacetonitrile, highlighting the chemical diversity of marine organisms (Goud et al., 2003).

Antibody Development

A study on the immunogenicity of brominated proteins led to the creation of a monoclonal antibody that reacts with this compound. This development is crucial for understanding the role of brominated proteins in diseases and allergic responses (Kato et al., 2005).

Future Directions

3,5-Dibromotyrosine and its derivatives may hold promise in reducing the neurodegenerative effects of neuroinflammation in conditions, such as encephalitis, traumatic brain injury, stroke, or neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

3,5-Dibromotyrosine plays a significant role in biochemical reactions, particularly in the context of marine biology. It is known to interact with several enzymes and proteins. One of the primary interactions is with myeloperoxidase, an enzyme that catalyzes the formation of hypobromous acid from hydrogen peroxide and bromide ions. This reaction leads to the bromination of tyrosine residues, forming this compound . Additionally, this compound has been shown to inhibit the system xC− cystine-glutamate antiporter, which is involved in the transport of cystine and glutamate across cell membranes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been observed to inhibit the release of glutamate from microglia, which are immune cells in the central nervous system. This inhibition can reduce neurotoxicity and protect neurons from damage . Furthermore, this compound influences cell signaling pathways by modulating the activity of the system xC− antiporter, thereby affecting cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It acts as an inhibitor of the system xC− cystine-glutamate antiporter by binding to the transporter and preventing the exchange of cystine and glutamate. This inhibition reduces the release of glutamate from activated microglia, thereby mitigating excitotoxicity and neuroinflammation . Additionally, this compound can be formed through the bromination of tyrosine residues by myeloperoxidase, which is involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under physiological conditions, but its effects can vary depending on the experimental setup. Long-term exposure to this compound has been shown to result in sustained inhibition of the system xC− antiporter, leading to prolonged neuroprotective effects . Additionally, the compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been tested, and it has been observed that low to moderate doses can effectively inhibit the system xC− antiporter and provide neuroprotection without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and immune responses. It is produced through the bromination of tyrosine residues by myeloperoxidase, an enzyme released by activated neutrophils and eosinophils during inflammatory responses . This metabolic pathway highlights the role of this compound as a marker of oxidative stress and its potential involvement in immune-mediated tissue damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The system xC− cystine-glutamate antiporter plays a crucial role in the transport of this compound across cell membranes . Additionally, the compound can interact with other transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It has been observed to localize in cellular compartments involved in oxidative stress responses, such as lysosomes and peroxisomes . The presence of brominated tyrosine residues can also direct this compound to specific organelles, where it exerts its biochemical effects .

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESHZUDRKCEPA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015579
Record name 3,5-Dibromo-L-tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300-38-9, 537-24-6
Record name 3,5-Dibromo-L-tyrosine
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Record name 3,5-Dibromo-L-tyrosine
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Record name Dibromotyrosine
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Record name 3,5-dibromotyrosine
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Record name 3,5-dibromo-L-tyrosine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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